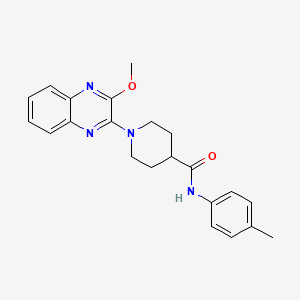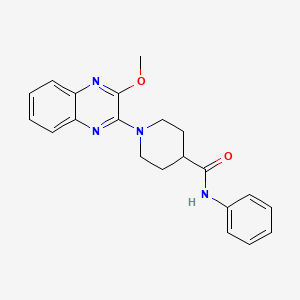![molecular formula C22H20N2O3S B6556004 8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide CAS No. 1040633-24-6](/img/structure/B6556004.png)
8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecule also has methoxy and carboxamide functional groups attached to it.
Synthesis Analysis
The synthesis of quinoline derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this scaffold .作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts or boronic esters in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the reaction involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new pd–c bond . This could potentially be a part of the interaction between this compound and its targets.
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely used in organic synthesis for carbon–carbon bond formation . This suggests that the compound could affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of carbon–carbon bonds, which are fundamental to many biological molecules.
Action Environment
Suzuki–miyaura coupling reactions, which this compound might be involved in, are known for their mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
特性
IUPAC Name |
8-methoxy-N-(2-methoxyethyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-26-11-10-23-22(25)21-19(14-6-4-3-5-7-14)17-13-24-18-9-8-15(27-2)12-16(18)20(17)28-21/h3-9,12-13H,10-11H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJHLTKSUFOKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555948.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555960.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6555963.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6555966.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555973.png)

![8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555988.png)

![N-[2-(diethylamino)ethyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555995.png)
![8-methoxy-N-(3-methoxypropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555997.png)
![N-[3-(furan-2-yl)propyl]-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6556022.png)